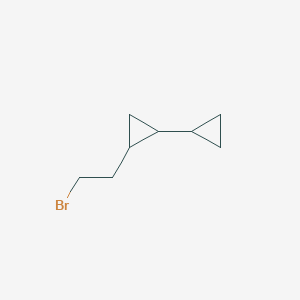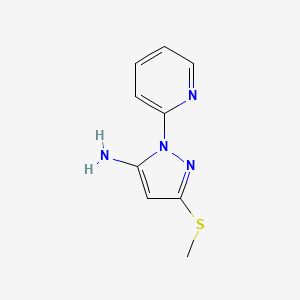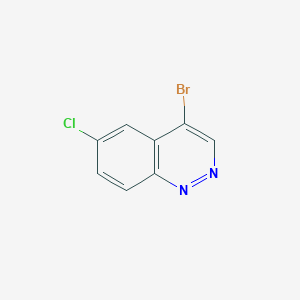![molecular formula C10H11F2NO3 B12315326 2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid](/img/structure/B12315326.png)
2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid is an organic compound with the molecular formula C10H12F2NO3 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylamino acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Difluoromethoxy Phenyl Intermediate: This step involves the reaction of a phenyl compound with difluoromethoxy reagents under controlled conditions to introduce the difluoromethoxy group.
Introduction of the Methylamino Group: The intermediate is then reacted with methylamine to introduce the methylamino group.
Formation of the Acetic Acid Moiety: Finally, the compound is subjected to carboxylation reactions to form the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy group may enhance the compound’s binding affinity to these targets, while the methylamino group can influence its reactivity and stability. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(Difluoromethoxy)phenyl]acetic acid: This compound lacks the methylamino group, which may result in different chemical and biological properties.
2-[2-(Methoxy)phenyl]-2-(methylamino)acetic acid: The absence of fluorine atoms can significantly alter the compound’s reactivity and interactions with molecular targets.
Uniqueness
2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid is unique due to the presence of both difluoromethoxy and methylamino groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H11F2NO3 |
|---|---|
Molekulargewicht |
231.20 g/mol |
IUPAC-Name |
2-[2-(difluoromethoxy)phenyl]-2-(methylamino)acetic acid |
InChI |
InChI=1S/C10H11F2NO3/c1-13-8(9(14)15)6-4-2-3-5-7(6)16-10(11)12/h2-5,8,10,13H,1H3,(H,14,15) |
InChI-Schlüssel |
BFBDGLUIPGBPFU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(C1=CC=CC=C1OC(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-](/img/structure/B12315243.png)


![N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B12315261.png)

![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)

![8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12315290.png)


![[1-(Cyclopentyloxy)cyclohexyl]methanamine](/img/structure/B12315300.png)
![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B12315308.png)
![2-[1-(Methylamino)ethyl]phenol](/img/structure/B12315311.png)

